[3-(3,5-Dimethoxyphenoxy)propyl](methyl)amine
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Overview
Description
3-(3,5-Dimethoxyphenoxy)propylamine is a chemical compound with the molecular formula C12H19NO3 It is often used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenoxy)propylamine typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-(3,5-Dimethoxyphenoxy)propylamine may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically obtained in high purity through distillation or other purification methods .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenoxy)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted phenoxypropylamine derivatives .
Scientific Research Applications
3-(3,5-Dimethoxyphenoxy)propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenoxy)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propylamine: Similar structure but with a different substitution pattern on the phenyl ring.
3-(3,5-Dimethoxyphenoxy)propylamine: Similar structure but with an ethyl group instead of a methyl group on the amine.
Uniqueness
3-(3,5-Dimethoxyphenoxy)propylamine is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenoxy)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO3/c1-13-5-4-6-16-12-8-10(14-2)7-11(9-12)15-3/h7-9,13H,4-6H2,1-3H3 |
InChI Key |
FIFPZILNHJWWPU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCOC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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